2-(2,3-dimethoxybenzoyl)-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole
Descripción
This compound features a polycyclic framework combining a triazolo-pyridazine core, an octahydropyrrolo[3,4-c]pyrrole bicyclic system, and a 2,3-dimethoxybenzoyl substituent. The triazolo-pyridazine moiety (a fused triazole-pyridazine ring) contributes to π-π stacking interactions, while the octahydropyrrolopyrrole system provides conformational rigidity and hydrogen-bonding capabilities. The 2,3-dimethoxybenzoyl group enhances lipophilicity and may modulate receptor-binding specificity .
Propiedades
IUPAC Name |
(2,3-dimethoxyphenyl)-[2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3/c1-13-22-23-18-7-8-19(24-27(13)18)25-9-14-11-26(12-15(14)10-25)21(28)16-5-4-6-17(29-2)20(16)30-3/h4-8,14-15H,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDEWIQYRRUGWTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)C5=C(C(=CC=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-(2,3-dimethoxybenzoyl)-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole is a complex heterocyclic molecule with potential pharmacological applications. This article reviews its biological activity, particularly focusing on its cytotoxicity against various cancer cell lines and its mechanism of action.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. The compound exhibited significant cytotoxicity in vitro, particularly against the following cell lines:
- A549 (lung cancer)
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
The IC50 values for these cell lines were reported as follows:
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 1.06 ± 0.16 |
| MCF-7 | 1.23 ± 0.18 |
| HeLa | 2.73 ± 0.33 |
These values indicate that the compound is highly effective at low concentrations, suggesting a strong potential for therapeutic applications in oncology .
The mechanism by which this compound exerts its cytotoxic effects involves the inhibition of specific kinases associated with cancer progression. In particular, it has been shown to inhibit c-Met kinase activity with an IC50 value of 0.090 μM , comparable to Foretinib (IC50 = 0.019 μM), a known c-Met inhibitor .
The binding studies revealed that the compound interacts with the ATP-binding site of the c-Met kinase, leading to apoptosis in cancer cells and cell cycle arrest in the G0/G1 phase .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on A549 Cells : The compound induced late apoptosis and significantly affected cell cycle distribution.
- In Vivo Studies : While in vitro results are promising, further investigations are necessary to assess the in vivo efficacy and safety profile of this compound.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the triazolo-pyridazine and octahydropyrrolo moieties significantly influence biological activity. For instance:
- The presence of specific substituents on the benzoyl group enhances cytotoxicity.
- The triazolo ring is crucial for binding affinity to the c-Met kinase.
Comparación Con Compuestos Similares
Key Properties :
- Molecular Formula : Estimated as C₂₄H₂₇N₇O₃ (based on structural analogs in ).
- Molecular Weight : ~437.5 g/mol (calculated from analogs in ).
- Synthesis : Likely involves (1) cyclization to form the triazolo-pyridazine core, (2) coupling with the octahydropyrrolopyrrole system, and (3) acylation with 2,3-dimethoxybenzoyl chloride .
- Applications: Potential kinase inhibition or antimicrobial activity, inferred from structurally related compounds .
Structural Analogs and Substituent Effects
The compound’s uniqueness lies in its 2,3-dimethoxybenzoyl group and 3-methyl-triazolo-pyridazine substituent. Below is a comparison with key analogs:
Physicochemical Properties
- Lipophilicity (LogP) :
- Solubility :
- Trimethoxybenzoyl analogs () show higher aqueous solubility (3.2 mg/mL) than dimethoxy derivatives (~1.8 mg/mL) due to polar methoxy groups .
Stability and Reactivity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
